molecular formula C12H10ClNO2S B1621246 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one CAS No. 263564-17-6

1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one

Cat. No.: B1621246
CAS No.: 263564-17-6
M. Wt: 267.73 g/mol
InChI Key: LXUBWCNCTWHIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a chlorophenoxy group and an ethanone moiety.

Preparation Methods

The synthesis of 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-chlorophenol with a suitable thiazole precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including alkylation and oxidation, to yield the final compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts like palladium on carbon (Pd/C), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized thiazole derivatives and various substituted phenoxy compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and disruption of cellular membranes .

Comparison with Similar Compounds

1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)10-7-17-12(14-10)6-16-11-5-3-2-4-9(11)13/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUBWCNCTWHIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372548
Record name 1-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263564-17-6
Record name 1-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.